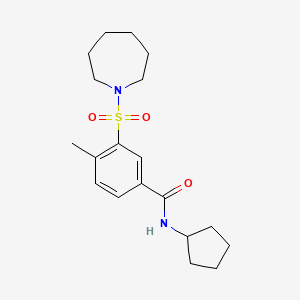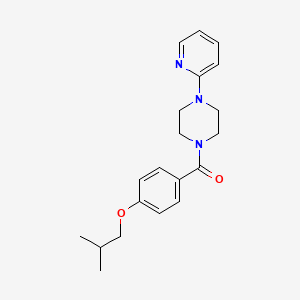![molecular formula C18H21NO2 B4402196 N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4402196.png)
N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
Overview
Description
N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as MPA-N or N-methyl-MPA and is a member of the phenylacetamide family of compounds. MPA-N has shown promise in various scientific studies, particularly in its application as a research tool for studying the central nervous system.
Mechanism of Action
The mechanism of action of MPA-N involves its binding to the sigma-1 receptor. This binding results in the modulation of neurotransmitter release, which can have various effects on the central nervous system. MPA-N has been found to increase the release of certain neurotransmitters, such as dopamine, while decreasing the release of others, such as glutamate. This modulation of neurotransmitter release is thought to underlie the anxiolytic and antidepressant effects of MPA-N.
Biochemical and Physiological Effects
MPA-N has been found to have various biochemical and physiological effects. In addition to its modulation of neurotransmitter release, MPA-N has been found to increase the expression of various proteins involved in synaptic plasticity. This increase in synaptic plasticity may underlie the cognitive-enhancing effects of MPA-N. MPA-N has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPA-N in lab experiments is its specificity for the sigma-1 receptor. This specificity allows researchers to study the effects of sigma-1 receptor modulation on the central nervous system without the confounding effects of binding to other receptors. However, one limitation of using MPA-N is its relatively low potency compared to other sigma-1 receptor agonists. This low potency may limit the effectiveness of MPA-N in certain experimental paradigms.
Future Directions
There are several future directions for the study of MPA-N. One potential direction is the development of more potent sigma-1 receptor agonists based on the structure of MPA-N. Another potential direction is the investigation of the effects of MPA-N on other systems outside of the central nervous system, such as the immune system. Additionally, further research is needed to fully understand the mechanism of action of MPA-N and its potential therapeutic applications.
Scientific Research Applications
MPA-N has been used in various scientific studies as a research tool in the field of neuroscience. One of its primary applications is in the study of the central nervous system. MPA-N has been found to bind to the sigma-1 receptor, which is a protein that is involved in the regulation of neurotransmitter release. This binding has been shown to have a modulatory effect on the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. MPA-N has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
properties
IUPAC Name |
N-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,14-7-5-4-6-8-14)15-9-11-16(12-10-15)21-13-17(20)19-3/h4-12H,13H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXLBJMMGONRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402118.png)
![1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4402126.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4402132.png)
![2,2-dimethyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4402140.png)



![2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B4402177.png)

![1-(2-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4402193.png)
![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B4402194.png)
![5-chloro-2-[3-(dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B4402205.png)
![N-[4-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B4402224.png)
![4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4402226.png)